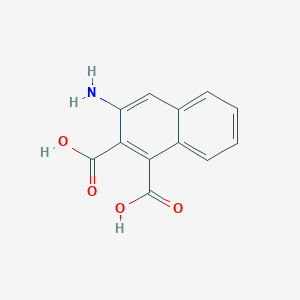

3-Aminonaphthalene-1,2-dicarboxylic acid

Description

Properties

CAS No. |

396100-84-8 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

3-aminonaphthalene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C12H9NO4/c13-8-5-6-3-1-2-4-7(6)9(11(14)15)10(8)12(16)17/h1-5H,13H2,(H,14,15)(H,16,17) |

InChI Key |

VQUIWLHMFOYFHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 3-aminonaphthalene-1,2-dicarboxylic acid and related compounds:

Key Observations :

- Aromatic vs.

- Substituent Effects: The amino group (–NH₂) in 3-aminophthalic acid enhances basicity and nucleophilicity compared to the acetamido group (–NHCOCH₃), which introduces steric bulk and reduces reactivity .

- Anhydride Formation : 1,2-Dicarboxylic acids readily form cyclic anhydrides (e.g., 1,2-naphthalic anhydride), a property critical in polymer and dye industries. Naphthalene-based anhydrides may exhibit distinct reactivity due to extended aromaticity .

Q & A

Q. What are the standard synthetic routes for 3-Aminonaphthalene-1,2-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves amination of naphthalene dicarboxylic anhydrides using ammonia or amine derivatives under controlled conditions. For example, reacting naphthalene-1,2-dicarboxylic anhydride with ammonia at elevated temperatures (120–150°C) and pressures (5–10 bar) can yield the target compound. Optimization strategies include:

- Catalyst selection : Transition metals (e.g., Rh, Cu) improve cyclopropanation efficiency in related dicarboxylic acids .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : and NMR confirm proton environments and carboxyl/amino group positions. For example, the amino proton resonates at δ 5.2–5.8 ppm in DMSO-d6 .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming planar naphthalene backbone geometry .

- IR Spectroscopy : Carboxylic acid O–H stretches (2500–3000 cm) and C=O vibrations (1680–1720 cm) validate functional groups .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Anhydride + NH | 70–85 | 150°C, 8 bar, DMF, 24 hrs | |

| Cyclopropanation | 60–75 | Rh catalyst, diazo compound |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Contradictions often arise from tautomerism or solvent effects . Methodological solutions include:

- Multi-technique validation : Combine - HMBC NMR to track amino group connectivity and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Computational modeling : DFT calculations predict vibrational frequencies and NMR chemical shifts, resolving ambiguities in experimental data .

Q. What strategies are employed to achieve enantiomeric purity in the synthesis of this compound derivatives?

- Chiral auxiliaries : Use (−)-dimenthyl succinate to direct stereoselective cyclopropanation, achieving >90% enantiomeric excess (ee) .

- Asymmetric catalysis : Rhodium complexes with chiral ligands (e.g., BINAP) enforce stereochemical control during ring-closing reactions .

Q. How can experimentalists design studies to evaluate the biological interactions of this compound?

- Binding assays : Surface plasmon resonance (SPR) quantifies affinity for protein targets (e.g., enzymes or receptors) with a typical detection limit of 1–10 µM .

- Metabolite profiling : LC-MS/MS identifies degradation products in biological matrices, such as hydroxylated or decarboxylated derivatives .

Q. Table 2: Analytical Techniques for Biological Studies

| Technique | Application | Sensitivity | Reference |

|---|---|---|---|

| SPR | Real-time binding kinetics | 1 µM | |

| ITC | Thermodynamic profiling | 10 µM | |

| LC-MS/MS | Metabolite identification | 0.1 ng/mL |

Q. What methodologies are used to study supramolecular interactions in cocrystals of this compound?

Q. How can structure-activity relationships (SARs) be systematically evaluated for derivatives of this compound?

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate acidity (pKa shifts from 2.8 to 1.9) .

- Biological assays : Test derivatives in enzyme inhibition models (e.g., cyclooxygenase-2) using IC measurements to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.